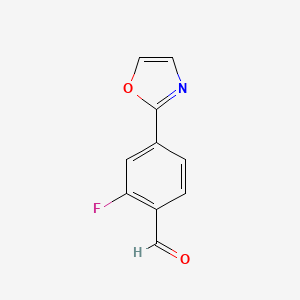

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for “2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde” is 1S/C10H6FNO2/c11-9-5-7 (1-2-8 (9)6-13)10-12-3-4-14-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

C-H Functionalization

Xiao-Yang Chen, E. J. Sorensen, and colleagues demonstrated the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. This method provides a novel approach to modify benzaldehydes, potentially including 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, for various applications in organic synthesis (Chen & Sorensen, 2018).

Fluorogenic Reagents for Chromatography

S. C. Beale et al. synthesized and characterized 3-Benzoyl-2-quinolinecarboxaldehyde as a precolumn fluorogenic reagent for the ultrahigh sensitivity determination of primary amines by liquid chromatography with laser-induced fluorescence detection. Although not directly about this compound, this research highlights the potential of fluorinated benzaldehydes in enhancing analytical methodologies (Beale et al., 1989).

Microporous Materials for CO2 Adsorption

Guiyang Li and colleagues utilized fluorinated benzaldehydes to synthesize microporous polyaminals that show increased CO2 adsorption capacities and selectivities over non-fluorinated polymers. This research suggests applications of fluorinated compounds, like this compound, in the development of materials for gas storage and separation processes (Li, Zhang, & Wang, 2016).

Synthesis of Indazoles

K. Lukin et al. developed a new synthesis method for indazoles through the reaction of o-fluorobenzaldehydes with hydrazine, indicating the utility of fluorinated benzaldehydes in synthesizing heterocyclic compounds, which are often of pharmaceutical interest (Lukin et al., 2006).

Fluorinated Benzothiazoles as Antitumor Agents

A study by Catriona G. Mortimer and colleagues synthesized a series of new 2-phenylbenzothiazoles based on the discovery of the antitumor properties of a specific fluorinated benzothiazole. This work underscores the importance of fluorinated benzaldehydes in the development of new anticancer compounds (Mortimer et al., 2006).

Safety and Hazards

This compound is not intended for human or veterinary use. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . If swallowed, inhaled, or in contact with eyes or clothing, medical advice should be sought immediately .

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit a wide spectrum of biological activities, including antifungal , anti-inflammatory , antitumor , and antiHIV activities.

Mode of Action

It’s worth noting that similar compounds have shown promising inhibitory activity for protein tyrosine phosphatase-1b (ptb-1b) and in vivo antidiabetic activity .

Biochemical Pathways

Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNVAMKQXXIFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CO2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2834101.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2834107.png)

![2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2834110.png)

![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)

![2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)

![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)